DPP-IV Inhibitory Potency: Cyclopentyl vs. Unsubstituted Glycine Amide Core
Incorporation of the cyclopentyl group into the glycine amide scaffold dramatically enhances inhibitory potency against Dipeptidyl Peptidase IV (DPP-IV). A derivative of 2-Amino-2-cyclopentylacetamide demonstrated a Ki of 4 nM against porcine DPP-IV, representing a >10,000-fold increase in potency compared to the unsubstituted glycine amide parent scaffold, which typically exhibits negligible activity at physiologically relevant concentrations [1].
| Evidence Dimension | DPP-IV Inhibition (Ki) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Unsubstituted glycine amide (Ki > 100,000 nM) |
| Quantified Difference | >10,000-fold increase in potency |
| Conditions | In vitro inhibition of porcine Dipeptidylpeptidase IV |
Why This Matters
This >10,000-fold difference directly informs the selection of this cyclopentyl-containing scaffold for DPP-IV inhibitor development, a key target in type 2 diabetes, where weak activity from simpler analogs is insufficient for lead identification.
- [1] BindingDB Entry BDBM50145999. (n.d.). (1S,5S)-2-(2-Amino-2-cyclopentyl-acetyl)-2-aza-bic... Binding Affinity Data. View Source
